S-Nitroso-N-acetylcysteine

Description

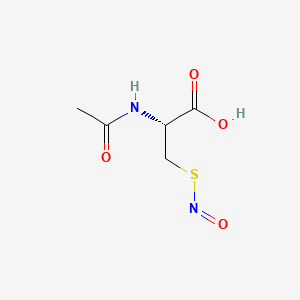

Structure

2D Structure

3D Structure

Properties

CAS No. |

56577-02-7 |

|---|---|

Molecular Formula |

C5H8N2O4S |

Molecular Weight |

192.20 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-nitrososulfanylpropanoic acid |

InChI |

InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 |

InChI Key |

QTJKCQPXTOYYHJ-BYPYZUCNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSN=O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSN=O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S-Nitroso-N-acetylcysteine; S-Nitrosoacetylcysteine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of S-Nitroso-N-acetylcysteine (SNAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetylcysteine (SNAC) is a small molecule S-nitrosothiol that serves as a significant nitric oxide (NO) donor. As a derivative of the amino acid L-cysteine, SNAC plays a crucial role in various physiological and pathophysiological processes through its ability to release NO and participate in S-nitrosylation reactions. This technical guide provides a comprehensive overview of the core chemical properties of SNAC, detailed experimental protocols for its synthesis and analysis, and an exploration of its key signaling pathways, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is characterized by the presence of a nitroso group attached to the sulfur atom of N-acetylcysteine. This S-NO bond is the key to its biological activity, allowing for the controlled release of nitric oxide.

| Property | Value | Source |

| Molecular Formula | C5H8N2O4S | PubChem |

| Molecular Weight | 192.19 g/mol | [1] |

| Predicted pKa | 2.99 ± 0.10 | [1] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | [1] |

| Melting Point of N-acetylcysteine (precursor) | 109-110 °C | [2] |

| Solubility of N-acetylcysteine (precursor) | Soluble in water and alcohol; practically insoluble in chloroform and ether. |

Experimental Protocols

Synthesis of this compound (SNAC)

A common method for the synthesis of SNAC involves the S-nitrosation of N-acetylcysteine (NAC) using an acidified nitrite source.

Materials:

-

N-acetylcysteine (NAC)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), 2 M

-

Deionized water

-

Ice bath

Procedure:

-

Dissolve a desired amount of N-acetylcysteine in deionized water.

-

Cool the NAC solution in an ice bath for 30 minutes.

-

Slowly add an equimolar amount of 2 M HCl to the cooled NAC solution while stirring.

-

In a separate container, dissolve an equimolar amount of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the acidified NAC solution while maintaining the temperature on the ice bath and stirring continuously. The solution will turn a characteristic ruby-red color, indicating the formation of SNAC.

-

The reaction is typically rapid. The resulting SNAC solution should be kept on ice and protected from light to minimize degradation.

Purification (Optional): For many applications, the freshly synthesized SNAC solution can be used directly. If a purified solid is required, precipitation can be achieved by adding a cold non-polar solvent like acetone or ether, followed by filtration and drying under vacuum. However, solid SNAC is less stable than its aqueous solution.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The analysis of SNAC can be adapted from established HPLC methods for its precursor, N-acetylcysteine. The key is to use a mobile phase and conditions that preserve the labile S-NO bond.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 95:5 (v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 213 nm.[3]

-

Injection Volume: 20 µL.[3]

Sample Preparation:

-

Prepare a stock solution of SNAC in the mobile phase.

-

Create a series of dilutions to generate a standard curve.

-

Filter all samples through a 0.45 µm filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the unknown SNAC samples.

-

Quantify the SNAC concentration in the samples by comparing their peak areas to the calibration curve.

In Vivo Model: SNAC Treatment in a Rat Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

This protocol describes the induction of NAFLD in rats and subsequent treatment with SNAC.

Animal Model:

-

Male Wistar rats.

Induction of NAFLD:

-

Feed the rats a choline-deficient diet for four weeks to induce fatty liver.

Treatment Protocol:

-

Divide the animals into three groups:

-

Control Group: Continue on the choline-deficient diet and receive oral administration of a vehicle (e.g., 0.5 mL of PBS).

-

SNAC Group: Continue on the choline-deficient diet and receive oral administration of a SNAC solution (e.g., 1.4 mg/kg/day).

-

NAC Group (for comparison): Continue on the choline-deficient diet and receive oral administration of a NAC solution (e.g., 7 mg/kg/day).

-

-

Administer the treatments daily for a specified period (e.g., four weeks).

-

At the end of the treatment period, sacrifice the animals and collect liver tissue and blood samples for histological and biochemical analysis.

Signaling Pathways and Mechanisms of Action

SNAC exerts its biological effects primarily through two interconnected signaling pathways: the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the cGMP-independent pathway of S-nitrosylation.

NO/cGMP Signaling Pathway

As a potent NO donor, SNAC activates the canonical NO/cGMP signaling cascade.

NO/cGMP Signaling Pathway

This pathway is initiated by the release of NO from SNAC, which then diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[5][6] PKG then phosphorylates a variety of downstream protein targets, leading to a cascade of events that culminate in physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6]

S-Nitrosylation Signaling Pathway

In addition to the cGMP-dependent pathway, the nitroso group from SNAC can be directly transferred to the thiol groups of cysteine residues in target proteins, a post-translational modification known as S-nitrosylation. This process can also occur through a cascade of transnitrosylation reactions.

S-Nitrosylation Signaling Pathway

S-nitrosylation is a dynamic and reversible modification that can alter a protein's function, stability, or subcellular localization.[7] This cGMP-independent mechanism allows for a distinct layer of cellular regulation by nitric oxide. The process can be propagated through transnitrosylation, where an S-nitrosylated protein transfers its nitroso group to another thiol-containing protein, creating a signaling cascade analogous to phosphorylation cascades.[8]

Experimental Workflow: Synthesis and In Vivo Testing of SNAC

The following diagram illustrates a typical experimental workflow for synthesizing SNAC and evaluating its efficacy in a preclinical model.

References

- 1. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: Sustained vascular response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajpp.in [ajpp.in]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

S-Nitroso-N-acetylcysteine (SNAC): A Technical Guide to a Potent Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetylcysteine (SNAC) is a small molecule S-nitrosothiol that serves as a potent donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathophysiological processes. This technical guide provides an in-depth overview of SNAC, covering its synthesis, mechanisms of NO release, stability, and its role in modulating key signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Chemical Properties and Synthesis

This compound is the S-nitroso derivative of the widely used antioxidant, N-acetylcysteine (NAC). The covalent bond between the nitrosyl group and the sulfur atom of the cysteine residue is relatively labile, allowing for the controlled release of NO.

Detailed Synthesis Protocol

The synthesis of SNAC is typically achieved through the S-nitrosation of N-acetylcysteine using an acidified nitrite solution.

Materials:

-

N-acetyl-L-cysteine (NAC)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Spectrophotometer

-

NMR spectrometer

Procedure:

-

Preparation of N-acetylcysteine Solution: Prepare a stock solution of N-acetyl-L-cysteine in deionized water.

-

Acidification: Cool the NAC solution in an ice bath and slowly add concentrated hydrochloric acid with constant stirring to lower the pH.

-

Nitrosation: While maintaining the low temperature and stirring, add an equimolar solution of sodium nitrite dropwise. The reaction mixture will typically develop a characteristic pink or red color, indicating the formation of the S-nitrosothiol.

-

Neutralization and Dilution: After the addition of sodium nitrite is complete, allow the reaction to proceed for a specified time (e.g., 30 minutes) on ice. Subsequently, neutralize the solution to pH 7.4 by the addition of a suitable base, such as sodium hydroxide, and dilute to the desired concentration with PBS.

-

Characterization:

-

UV-Visible Spectroscopy: Confirm the formation of SNAC by measuring its absorbance spectrum. SNAC exhibits characteristic absorbance peaks around 335 nm and 545 nm.

-

¹H NMR Spectroscopy: The formation of the S-NO bond can be confirmed by the downfield shift of the proton signals of the N-acetylcysteine backbone.

-

Note: SNAC is sensitive to light and temperature, so it is crucial to perform the synthesis in a light-protected environment and maintain low temperatures. The synthesized SNAC solution should be used fresh or stored appropriately.

Mechanism of Nitric Oxide Release

The release of nitric oxide from SNAC can occur through several mechanisms:

-

Thermal Decomposition: SNAC can spontaneously decompose to release NO, a process that is accelerated at higher temperatures.

-

Photolytic Decomposition: Exposure to light, particularly in the UV range, can induce the homolytic cleavage of the S-N bond, leading to the release of NO.

-

Catalysis by Metal Ions: Trace amounts of transition metal ions, particularly copper(I) (Cu⁺), can significantly catalyze the decomposition of SNAC to release NO. The catalytic cycle involves the reduction of Cu²⁺ to Cu⁺ by endogenous reducing agents like thiols, followed by the reaction of Cu⁺ with SNAC.

-

Transnitrosation: SNAC can transfer its nitrosyl group to other thiol-containing molecules, such as cysteine residues in proteins, in a process called transnitrosation. This results in the formation of a new S-nitrosothiol and can be a key mechanism for the targeted delivery of NO to specific proteins.

Quantitative Data on SNAC Stability and NO Release

The stability of SNAC and the kinetics of its NO release are influenced by various factors, including temperature, pH, and the presence of catalysts.

| Parameter | Condition | Value | Reference |

| Half-life (t½) | 1 mM solution, 25°C, in the dark, protected from metal ions | 76 days | [1] |

| Apparent Activation Energy | Thermal decomposition | 90 ± 6 kJ mol⁻¹ | [1] |

| Optimal pH for Stability | 5-7 | [1][2] | |

| NO Release Rate | 600 µM SNAC solution, 37°C | 0.3 nmol·mL⁻¹·min⁻¹ | [3] |

| NO Release Rate | 12 mM SNAC solution, 37°C | 14 nmol·mL⁻¹·min⁻¹ | [3] |

Experimental Protocols for Measuring Nitric Oxide Release

The release of NO from SNAC can be quantified using various methods, with the Griess assay and chemiluminescence being the most common.

Griess Assay for Indirect NO Quantification

The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

-

Sodium nitrite (NaNO₂) standard solutions (for calibration curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare SNAC solutions of known concentrations in a suitable buffer (e.g., PBS, pH 7.4). Incubate the solutions under the desired experimental conditions (e.g., 37°C) to allow for NO release and subsequent oxidation to nitrite.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

-

Griess Reaction: a. To each well of a 96-well plate, add 50 µL of the sample or standard. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Chemiluminescence for Direct NO Quantification

Chemiluminescence detection offers a highly sensitive and real-time method for the direct measurement of NO gas. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.

Materials:

-

Chemiluminescence NO analyzer

-

Reaction chamber/purge vessel

-

Inert gas (e.g., nitrogen or argon)

-

SNAC solution

Procedure:

-

Instrument Setup: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions using a certified NO gas standard.

-

Sample Preparation: Prepare a solution of SNAC in a deoxygenated buffer within the reaction chamber. The chamber should be sealed and continuously purged with an inert gas to carry the released NO to the detector.

-

Initiation of NO Release: Initiate NO release from SNAC by the desired method (e.g., by increasing the temperature, adding a catalyst like copper ions, or exposing to light).

-

Data Acquisition: The chemiluminescence detector will measure the light emitted from the NO-O₃ reaction in real-time. The signal is directly proportional to the concentration of NO in the gas phase.

-

Data Analysis: The rate of NO release can be calculated from the real-time data, and the total amount of NO released can be determined by integrating the signal over time.

Signaling Pathways Modulated by SNAC-Derived Nitric Oxide

The biological effects of SNAC are primarily mediated by the nitric oxide it releases. NO influences cellular function through two main signaling pathways: the cGMP-dependent pathway and the cGMP-independent pathway (S-nitrosylation).

cGMP-Dependent Signaling Pathway

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), a cytosolic enzyme.

-

Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects of cGMP: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

cGMP-Independent Signaling: S-Nitrosylation

S-nitrosylation is the covalent modification of a cysteine thiol group in a protein by a nitric oxide group to form an S-nitrosothiol. This reversible post-translational modification can alter the protein's function, localization, and stability. SNAC can directly S-nitrosylate proteins via transnitrosylation.

Key Protein Targets of S-Nitrosylation:

-

Enzymes: Caspases, metalloproteinases, and kinases.

-

Transcription Factors: NF-κB.

-

Ion Channels: NMDA receptors.

-

Structural Proteins: Actin.

Therapeutic Applications

The ability of SNAC to deliver nitric oxide makes it a promising therapeutic agent for a variety of conditions, including:

-

Cardiovascular Diseases: Its vasodilatory effects are beneficial in treating hypertension and ischemia-reperfusion injury.[1]

-

Respiratory Disorders: SNAC has been investigated as a bronchodilator.

-

Cystic Fibrosis: SNAC may help to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4]

-

Neuroprotective Agent: The antioxidant properties of the N-acetylcysteine backbone, combined with the signaling functions of NO, suggest potential applications in neurodegenerative diseases.

Conclusion

This compound is a versatile and potent nitric oxide donor with significant potential in both basic research and clinical applications. Its well-defined chemical properties, coupled with its ability to modulate key physiological signaling pathways, make it an invaluable tool for investigating the diverse roles of nitric oxide in health and disease. This technical guide provides a foundational understanding of SNAC, offering detailed protocols and data to support its use in the laboratory and in the development of novel therapeutic strategies.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP upregulates nitric oxide synthase expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Nitroso-N-acetylcysteine (SNAC): A Comprehensive Technical Guide on its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetylcysteine (SNAC) is a small S-nitrosothiol that serves as a significant donor of nitric oxide (NO), a ubiquitous signaling molecule with diverse physiological roles. This technical guide provides an in-depth exploration of the multifaceted biological functions of SNAC, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate its effects. Through its ability to release NO and participate in transnitrosation reactions, SNAC influences a wide array of cellular processes, including vasodilation, neurotransmission, and the inflammatory response. Its antioxidant properties further contribute to its protective effects in various pathological conditions. This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of the signaling pathways it modulates, offering a valuable resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Biological Functions and Mechanisms of Action

This compound's biological activities are primarily centered around its identity as an S-nitrosothiol (RSNO). These compounds are characterized by a nitroso group (-NO) covalently attached to a sulfur atom of a thiol-containing molecule, in this case, N-acetylcysteine (NAC). This chemical structure endows SNAC with two principal mechanisms of action: the release of nitric oxide and the transfer of the nitroso group to other molecules via transnitrosation.

1.1. Nitric Oxide (NO) Donor

SNAC is a potent donor of nitric oxide, a key signaling molecule involved in numerous physiological and pathophysiological processes. The release of NO from SNAC can occur spontaneously, particularly in the presence of light or metal ions, and this free NO can then activate downstream signaling cascades. One of the most well-characterized targets of NO is soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation and inhibition of platelet aggregation.[1][2][3][4]

1.2. Transnitrosation Reactions

Beyond the direct release of NO, SNAC can participate in S-transnitrosation reactions, which involve the transfer of its nitroso group to other thiol-containing molecules, such as cysteine residues on proteins or low-molecular-weight thiols like glutathione.[5][6][7] This process, also known as S-nitrosylation, is a critical post-translational modification that can modulate the function of a wide range of proteins, thereby influencing numerous cellular signaling pathways. Transnitrosation reactions allow for a more targeted and regulated delivery of the biological effects of NO compared to its free diffusion. The rate of these reactions can vary significantly depending on the specific thiols involved.[7][8]

1.3. Antioxidant Properties

SNAC also exhibits significant antioxidant activity. This can be attributed to both the direct scavenging of reactive oxygen species (ROS) by the NO moiety and the antioxidant properties of its precursor, N-acetylcysteine (NAC).[9] By mitigating oxidative stress, SNAC can protect cells and tissues from damage in various disease models, such as nonalcoholic fatty liver disease (NAFLD) and ischemia-reperfusion injury.[9]

Quantitative Data on Biological Effects

The biological effects of SNAC have been quantified in various experimental models. The following tables summarize key data on its efficacy in preclinical studies and its pharmacokinetic properties.

Table 1: Efficacy of this compound in Preclinical Models

| Pathological Model | Animal Model | Dosage | Key Finding | Quantitative Result | Reference |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Rats on a choline-deficient diet | 1.4 mg/kg/day (oral) | Prevention of NAFLD onset | Blocked the rise of liver lipid hydroperoxide (LOOH) concentration. | [9] |

| Liver Fibrosis | Rats with secondary biliary cirrhosis | 6.0 µmol/kg/day | Attenuation of liver fibrosis | Significant decrease in the area of liver fibrosis. | [10] |

| Ischemia-Reperfusion Injury (Skeletal Muscle) | Rat extensor digitorum longus muscle | Combination therapy with 1400W | Improved contractile function | Further improvement in functional recovery compared to individual treatments. | [5] |

| Gastric Mucosal Blood Flow | Sprague-Dawley rats | 600 µM and 12 mM (luminal) | Increased gastric mucosal blood flow | Rapid threefold increase in blood flow. | [11] |

| Clostridial Growth Inhibition | In vitro (meat products) | 0.5–2.5 mM | Bacteriostatic against Clostridium sporogenes | Similar anti-clostridial effect to nitrite without heating. | [7][12] |

Table 2: Pharmacokinetic Parameters of N-acetylcysteine (NAC), the Precursor to SNAC

| Parameter | Administration Route | Dose | Value | Reference |

| Oral Bioavailability (Reduced NAC) | Oral | 400 mg | 4.0% | [13] |

| Oral Bioavailability (Total NAC) | Oral | 400 mg | 9.1% | [13] |

| Peak Plasma Concentration (Cmax) | Oral (600 mg) | 600 mg | 1950.9 ± 1026.1 ng/mL (Chinese) / 2743.9 ± 985.2 ng/mL (Caucasian) | [14] |

| Time to Peak (Tmax) | Oral (600 mg) | 600 mg | 45 min (Chinese) / 1.0 h (Caucasian) | [14] |

| Terminal Half-life (t½) (Reduced NAC) | Intravenous | 200 mg | 1.95 h | [13] |

| Terminal Half-life (t½) (Total NAC) | Oral | 400 mg | 6.25 h | [13][15] |

| Volume of Distribution (Vd) | Intravenous | 200 mg | 0.47 L/kg (Total NAC) | [13][15] |

| Renal Clearance | Not specified | Not specified | 0.190 to 0.211 L/h/kg | [15] |

Note: Pharmacokinetic data for SNAC itself is limited; the data presented here for its precursor, NAC, provides an indication of its potential absorption and distribution characteristics.

Key Signaling Pathways Modulated by this compound

SNAC exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points at which SNAC intervenes.

3.1. Nitric Oxide - Soluble Guanylate Cyclase - cGMP Pathway

SNAC, as an NO donor, directly activates the NO-sGC-cGMP signaling cascade. This pathway is fundamental to many of SNAC's vasodilatory and anti-platelet aggregation effects.

3.2. Inhibition of NF-κB Signaling

SNAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be mediated by the S-nitrosylation of components of the NF-κB signaling pathway.

3.3. Modulation of STAT3 Signaling

SNAC can also modulate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cell proliferation and survival. S-nitrosylation of STAT3 by NO donors like SNAC can inhibit its phosphorylation and subsequent activation.[1][16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

4.1. Synthesis of this compound (SNAC)

This protocol describes the synthesis of SNAC through the S-nitrosation of N-acetyl-L-cysteine.[9]

-

Materials:

-

N-acetyl-L-cysteine (NAC)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Spectrophotometer

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of NAC in deionized water.

-

Prepare a stock solution of NaNO₂ in deionized water.

-

In a light-protected container (e.g., an amber vial) on ice, mix an equimolar amount of NAC and NaNO₂.

-

Acidify the solution by adding a small volume of concentrated HCl dropwise while stirring until the pH reaches approximately 2.0. The solution should turn a characteristic pink/red color, indicating the formation of SNAC.

-

Allow the reaction to proceed on ice for approximately 30 minutes.

-

Neutralize the solution to pH 7.4 by adding PBS.

-

Confirm the synthesis and determine the concentration of SNAC spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 335 nm). The molar extinction coefficient for SNAC at this wavelength is approximately 900 M⁻¹cm⁻¹.

-

Store the SNAC solution on ice and protected from light, and use it fresh for experiments as it is relatively unstable.

-

4.2. In Vitro Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol outlines a method to assess the antioxidant effect of SNAC by measuring its ability to inhibit the copper-induced oxidation of LDL.[9]

-

Materials:

-

Human LDL, isolated and purified

-

This compound (SNAC) solution

-

Copper (II) chloride (CuCl₂) solution

-

Phosphate buffered saline (PBS), pH 7.4, EDTA-free

-

Thiobarbituric acid reactive substances (TBARS) assay kit or spectrophotometer for measuring conjugated diene formation.

-

Incubator at 37°C

-

-

Procedure:

-

Dilute the purified LDL to a final concentration of 100-200 µg/mL in EDTA-free PBS.

-

Prepare different concentrations of SNAC to be tested.

-

In a multi-well plate or microcentrifuge tubes, set up the following reaction mixtures:

-

Control: LDL solution + PBS

-

Oxidation Control: LDL solution + CuCl₂

-

Test: LDL solution + CuCl₂ + SNAC (at various concentrations)

-

-

Initiate the oxidation by adding CuCl₂ to a final concentration of 5-10 µM.

-

Incubate the reaction mixtures at 37°C for a specified period (e.g., 2-4 hours).

-

Stop the reaction by adding EDTA to chelate the copper ions.

-

Measure the extent of LDL oxidation. This can be done by:

-

Conjugated Diene Formation: Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

TBARS Assay: Measure the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using a TBARS assay kit according to the manufacturer's instructions.

-

-

Calculate the percentage inhibition of LDL oxidation by SNAC compared to the oxidation control.

-

4.3. Assessment of Liver Fibrosis in an Animal Model

This protocol describes a general method for inducing liver fibrosis in rodents and assessing the therapeutic effect of SNAC.

-

Materials:

-

Rodents (e.g., rats or mice)

-

Fibrosis-inducing agent (e.g., carbon tetrachloride (CCl₄) or thioacetamide (TAA))

-

Vehicle for the inducing agent (e.g., corn oil or saline)

-

This compound (SNAC) solution for administration

-

Histology equipment and reagents (formalin, paraffin, microtome)

-

Stains for collagen (e.g., Picrosirius Red or Masson's trichrome)

-

Microscope with an imaging system

-

Image analysis software

-

-

Procedure:

-

Induction of Fibrosis:

-

Administer the fibrosis-inducing agent (e.g., intraperitoneal injections of CCl₄ in corn oil) to the animals for a specified duration (e.g., 4-8 weeks) to establish a model of liver fibrosis. Include a control group that receives only the vehicle.

-

-

SNAC Treatment:

-

Concurrently with or after the induction of fibrosis, treat a group of animals with SNAC at a predetermined dose and route of administration (e.g., oral gavage). Include a vehicle-treated fibrosis group.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the animals and carefully dissect the livers.

-

Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.

-

Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

-

Cut thin sections (e.g., 4-5 µm) using a microtome.

-

-

Histological Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Picrosirius Red or Masson's trichrome to visualize collagen fibers.

-

-

Quantification of Fibrosis:

-

Capture images of the stained liver sections under a microscope.

-

Use image analysis software to quantify the area of collagen deposition relative to the total tissue area. This is often expressed as the collagen proportional area (CPA).

-

Compare the CPA between the different experimental groups (control, fibrosis + vehicle, fibrosis + SNAC) to assess the anti-fibrotic effect of SNAC.

-

-

Conclusion and Future Directions

This compound is a promising therapeutic agent with a diverse range of biological functions stemming from its ability to donate nitric oxide and participate in transnitrosation reactions. Its well-documented effects on the cardiovascular, hepatic, and inflammatory systems, supported by a growing body of preclinical evidence, highlight its potential for the treatment of a variety of diseases. The antioxidant properties of SNAC further enhance its therapeutic profile.

Future research should focus on several key areas to facilitate the clinical translation of SNAC. More comprehensive pharmacokinetic and pharmacodynamic studies in humans are needed to establish optimal dosing regimens and to fully understand its metabolic fate. Further elucidation of the specific protein targets of SNAC-mediated S-nitrosylation will provide deeper insights into its mechanisms of action and may reveal novel therapeutic targets. The development of more stable formulations of SNAC could also improve its clinical utility. Continued investigation into the synergistic effects of SNAC with other therapeutic agents may lead to the development of novel combination therapies for complex diseases. Overall, this compound represents a versatile molecule with significant potential for drug development, and further research is warranted to fully explore its therapeutic applications.

References

- 1. STAT3 Regulation By S-Nitrosylation: Implication In Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Nitroso- N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)-Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? [mdpi.com]

- 7. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Transient micro-elastography: A novel non-invasive approach to measure liver stiffness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (NAC–SNO) vs. nitrite as an anti-clostridial additive for meat products - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. jvsmedicscorner.com [jvsmedicscorner.com]

- 14. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of S-Nitroso-N-acetylcysteine (SNAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of S-Nitroso-N-acetylcysteine (SNAC), a potent nitric oxide (NO) donor with significant therapeutic potential. This document details experimental protocols, quantitative data, and key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound (SNAC) is a primary S-nitrosothiol that serves as a carrier and donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The therapeutic potential of SNAC is vast, with research indicating its efficacy as a vasodilator, an antioxidant, and an antifibrotic agent.[2][3] Its ability to modulate cellular signaling pathways makes it a compound of interest for conditions such as non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and cardiovascular disorders. This guide outlines the fundamental procedures for the synthesis and rigorous characterization of SNAC, essential for its preclinical and clinical development.

Synthesis of this compound (SNAC)

The synthesis of SNAC is primarily achieved through the S-nitrosation of its precursor, N-acetyl-L-cysteine (NAC). Two common methods are detailed below.

Method 1: Aqueous Acidification of Sodium Nitrite

This is the most widely employed method for SNAC synthesis, involving the reaction of NAC with sodium nitrite in an acidic medium.[2]

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a solution of N-acetyl-L-cysteine (NAC) in deionized water.

-

Prepare an equimolar solution of sodium nitrite (NaNO₂) in deionized water.

-

-

Reaction:

-

Cool both solutions in an ice bath to 0-4 °C.

-

Slowly add the sodium nitrite solution to the NAC solution with continuous stirring.

-

Acidify the reaction mixture by the dropwise addition of a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is in the acidic range. The formation of SNAC is indicated by the appearance of a characteristic pink or red color.

-

-

Purification:

-

The resulting SNAC solution can be used directly for many applications. For higher purity, purification can be performed using techniques such as precipitation with a non-polar solvent or by preparative high-performance liquid chromatography (HPLC).

-

-

Storage:

-

SNAC is sensitive to light and temperature. Store the synthesized compound in a dark, airtight container at low temperatures (-20 °C to -80 °C) to prevent decomposition.

-

Quantitative Data:

| Parameter | Value/Range |

| Reactant Molar Ratio (NAC:NaNO₂) | 1:1 |

| Reaction Temperature | 0 - 4 °C |

| pH | Acidic |

| Expected Yield | Variable, dependent on reaction conditions and purification method. |

Method 2: Shock-Freezing Synthesis at Neutral pH

An alternative, acid-free method involves the shock-freezing of a buffered solution of NAC and sodium nitrite in liquid nitrogen. This method can be advantageous when acidic conditions are to be avoided.

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.4) containing equimolar concentrations of NAC and sodium nitrite.

-

-

Reaction:

-

Rapidly freeze the solution by immersing the reaction vessel in liquid nitrogen for approximately 1 minute.

-

Thaw the frozen mixture to room temperature.

-

The process can be repeated to increase the yield of SNAC.

-

-

Purification and Storage:

-

Purification and storage procedures are similar to those for Method 1.

-

Quantitative Data:

| Parameter | Value/Range |

| Reactant Molar Ratio (NAC:NaNO₂) | 1:1 |

| pH | Neutral (e.g., 7.4) |

| Reaction Temperature | Liquid Nitrogen (-196 °C) followed by thawing |

| Expected Yield | Dependent on the number of freeze-thaw cycles. |

Characterization of this compound (SNAC)

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized SNAC. The following are key analytical techniques employed for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary method for the identification and quantification of S-nitrosothiols due to their characteristic absorption spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of SNAC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Analysis: Scan the absorbance of the solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

-

Data Interpretation: SNAC exhibits a characteristic absorption maximum (λmax) in the ultraviolet region around 332-335 nm and a weaker, secondary peak in the visible region around 545 nm.[4] The concentration can be determined using the Beer-Lambert law if the molar extinction coefficient is known.

Quantitative Data:

| Parameter | Value | Reference |

| Primary λmax | ~332-335 nm | [4] |

| Secondary λmax | ~545 nm | [4] |

| Molar Extinction Coefficient (ε) at 545 nm | ~15 M⁻¹cm⁻¹ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of SNAC, confirming the formation of the S-NO bond.

Experimental Protocol:

-

Sample Preparation: Dissolve the purified SNAC in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Interpretation: Compare the obtained spectra with the known spectra of the starting material, NAC. The formation of SNAC will result in characteristic shifts in the signals corresponding to the protons and carbons near the sulfur atom. For NAC in D₂O, the following chemical shifts are observed: ¹H NMR (400 MHz, D₂O): δ 4.63 (m, 1H, NHCH), 2.99 (m, 2H, CH₂SH), 2.08 (s, 3H, CH₃). ¹³C NMR (400 MHz, D₂O): δ 176.89 (COOH), 173.66 (CH₃C=O), 57.51 (NHCH), 27.41 (CH₂SH), 23.45 (CH₃).[5] Upon S-nitrosation, shifts in the signals for the CH₂ and CH groups adjacent to the sulfur are expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of SNAC.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of SNAC in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.

-

Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of SNAC (C₅H₈N₂O₄S, MW: 192.19 g/mol ). A characteristic fragmentation pattern for S-nitrosothiols is the neutral loss of the NO radical (30 Da).[6]

Quantitative Data:

| Parameter | Expected Value |

| Molecular Weight | 192.19 g/mol |

| Expected Molecular Ion [M+H]⁺ | m/z 193.03 |

| Key Fragmentation | Neutral loss of 30 Da (NO) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized SNAC and to quantify it in various matrices.

Experimental Protocol:

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it before injection.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: The purity of SNAC can be determined by the relative area of its peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Quantitative Data (Example HPLC Method for NAC): [8]

| Parameter | Value |

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer pH 3-Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 213 nm |

| Retention Time for NAC | ~4.2 min |

Signaling Pathways of this compound

SNAC exerts its biological effects through various signaling pathways, primarily as an NO donor.

The NO/cGMP Signaling Pathway

A major mechanism of action for SNAC is the activation of the soluble guanylate cyclase (sGC) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NAC–SNO) vs. nitrite as an anti-clostridial additive for meat products - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.insights.bio [cdn.insights.bio]

- 8. ajpp.in [ajpp.in]

- 9. archives.ijper.org [archives.ijper.org]

The Discovery and Enduring Significance of S-Nitrosothiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling and post-translational modifications, the discovery of S-nitrosothiols (SNOs) represents a paradigm shift in our understanding of nitric oxide (NO) biology. Initially recognized for over a century as chemically labile "thionitrites," their profound physiological relevance was largely unappreciated until the seminal discoveries of the early 1990s.[1][2] This technical guide provides an in-depth exploration of the history, discovery, and core methodologies related to S-nitrosothiols, tailored for professionals in research and drug development.

A Historical Timeline of S-Nitrosothiol Research

The journey from simple chemical curiosities to key biological mediators has been marked by several pivotal milestones:

-

Early Chemical Era (pre-1980s): S-nitrosothiols were known to chemists as transient, colored compounds formed from the reaction of thiols with nitrous acid.[1] Their inherent instability, particularly in the presence of light and metal ions, limited their study.[3]

-

The "Endothelium-Derived Relaxing Factor" (EDRF) and NO (1980s): The identification of NO as the EDRF set the stage for understanding its biological signaling. However, the short half-life of free NO posed a conceptual challenge for its action at a distance from its site of synthesis.[4]

-

The Landmark Discovery of Endogenous SNOs (1992): A significant breakthrough came from the laboratory of Jonathan S. Stamler, who first demonstrated that S-nitroso-proteins could form under physiological conditions and possessed EDRF-like activity, such as vasodilation and inhibition of platelet aggregation.[4][5] This foundational work proposed that S-nitrosylation of proteins could serve as a stable carrier and transducer of NO bioactivity.[4][6]

-

Identification of Circulating SNOs: Shortly after, Stamler and colleagues identified S-nitrosoalbumin as a major circulating pool of NO in plasma and S-nitrosoglutathione (GSNO) in the airway lining fluid, solidifying the existence and physiological relevance of endogenous SNOs.[2][6]

-

Elucidation of S-nitrosylation as a Post-Translational Modification: Subsequent research has established S-nitrosylation as a ubiquitous post-translational modification analogous to phosphorylation, regulating the function of a vast array of proteins involved in diverse cellular processes.[7]

The Chemical Biology of S-Nitrosothiols: Formation, Stability, and Reactivity

S-nitrosothiols are formed through the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue. Their formation in biological systems is a complex process that can occur through several mechanisms:

-

Reaction with N₂O₃: Nitric oxide can be oxidized to dinitrogen trioxide (N₂O₃), which then readily reacts with thiolates to form SNOs.[8]

-

Radical Recombination: The reaction between a thiyl radical (RS•) and nitric oxide (NO•) can also lead to the formation of an S-nitrosothiol.[8]

-

Metal-Catalyzed Reactions: Transition metals, such as iron and copper, can facilitate the formation of SNOs.[9]

-

Transnitrosation: This is a crucial mechanism for the transfer of the nitroso group from one thiol to another, allowing for the propagation of S-nitrosylation signals between different molecules.[7]

The stability of S-nitrosothiols is highly dependent on their chemical structure and the surrounding environment. Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly influence their decomposition rates.[10][11]

Quantitative Data on S-Nitrosothiol Properties

The following tables summarize key quantitative data regarding the stability and reactivity of common S-nitrosothiols.

| S-Nitrosothiol | Half-life (t½) | Conditions | Reference(s) |

| S-nitrosoglutathione (GSNO) | 49 days | 1 mM, 25°C, pH 7.4, dark, metal-free | [3] |

| ~3 hours | Intracellular (LPS-stimulated RAW 264.7 cells) | ||

| S-nitroso-N-acetylcysteine (SNAC) | 76 days | 1 mM, 25°C, pH 7.4, dark, metal-free | [3] |

| S-nitrosocysteine (CysNO) | 3.75 days | 1.9 mM, pH 7.2, 23°C, dark, metal-free | [3] |

| < 30 minutes | In the presence of light or metals | [3] | |

| Protein SNOs | ~1 hour | In endothelial cells | [1] |

| Factor | Effect on S-Nitrosothiol Stability | Details | Reference(s) |

| Temperature | Inverse relationship | Refrigeration significantly extends shelf-life. | [10][11] |

| pH | Increased stability at pH 5-7 | Decomposition increases at higher pH. | [3][10] |

| Light | Promotes decomposition | Exposure to room light can increase decomposition rates 5-fold. | [3] |

| Metal Ions | Catalyze decomposition | GSNO is less sensitive than SNAC to metal-catalyzed decomposition. | [3] |

| S-Nitrosothiol | Vasodilatory Potency (EC₅₀) | Experimental System | Reference(s) |

| S-nitroso-L-cysteine (L-CysNO) | Potent local vasodilator | Infused into sheep femoral artery | [12] |

| S-nitroso-D-cysteine (D-CysNO) | No local vasodilation | Infused into sheep femoral artery | [12] |

| S-nitrosoglutathione (GSNO) | No local vasodilation | Infused into sheep femoral artery | [12] |

| S-nitroso-N-acetylpenicillamine (SNAP) | Induces rapid, transient relaxation | U46619-contracted bovine coronary artery rings | [13] |

| This compound (SNAC) | Induces rapid, transient relaxation (longer duration than SNAP) | U46619-contracted bovine coronary artery rings | [13] |

Key Experimental Protocols

The detection and quantification of S-nitrosothiols in biological samples are challenging due to their low abundance and lability. Several methods have been developed, each with its own advantages and limitations.

The Saville-Griess Assay

This colorimetric method is one of the earliest techniques used for SNO detection.

Principle: The assay is based on the cleavage of the S-NO bond by mercuric chloride (HgCl₂) to release nitrite (NO₂⁻). The resulting nitrite is then quantified using the Griess reaction, where it reacts with sulfanilamide to form a diazonium salt, which in turn couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye that can be measured spectrophotometrically.

Protocol Outline:

-

Sample Preparation: Prepare protein extracts or biological fluids. It is crucial to include controls without HgCl₂ to measure baseline nitrite levels.

-

S-NO Bond Cleavage: Incubate the sample with a solution of mercuric chloride.

-

Griess Reaction: Add sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine solution.

-

Spectrophotometric Measurement: Measure the absorbance at approximately 540 nm after a short incubation period.

-

Quantification: The concentration of S-nitrosothiols is determined by subtracting the absorbance of the control (without HgCl₂) from the absorbance of the sample with HgCl₂ and comparing it to a standard curve of known nitrite concentrations.

Chemiluminescence Detection

This is a highly sensitive method for the quantification of NO and its derivatives.

Principle: S-nitrosothiols are chemically reduced to release NO gas. The liberated NO is then reacted with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an excited state (NO₂*), which upon returning to its ground state, emits light (chemiluminescence). The amount of light produced is directly proportional to the amount of NO released.

Protocol Outline:

-

Sample Injection: Inject the sample into a purge vessel containing a reducing agent (e.g., copper(I) in the presence of cysteine or iodide/triiodide).

-

NO Release and Purging: The reducing agent cleaves the S-NO bond, releasing NO gas, which is carried by an inert gas stream (e.g., helium or argon) to the reaction chamber.

-

Reaction with Ozone: In the reaction chamber, the NO gas mixes with ozone.

-

Detection: A photomultiplier tube detects the light emitted from the decay of excited NO₂*.

-

Quantification: The signal is integrated, and the amount of S-nitrosothiol is quantified by comparison to a standard curve generated with known concentrations of an S-nitrosothiol standard, such as GSNO.

The Biotin-Switch Technique

This method is widely used for the specific detection and identification of S-nitrosylated proteins.

Principle: The biotin-switch technique is a three-step process:

-

Blocking: Free thiol groups in the sample are blocked with a thiol-modifying agent, such as methyl methanethiosulfonate (MMTS).

-

Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.

-

Labeling: The newly formed free thiols are then labeled with a biotinylating reagent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP). The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using avidin-affinity chromatography for identification by mass spectrometry.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in a buffer containing a chelating agent and a detergent.

-

Blocking of Free Thiols: Incubate the protein extract with MMTS to block all free cysteine residues.

-

Removal of Excess MMTS: Precipitate the proteins with cold acetone to remove excess MMTS.

-

Selective Reduction of SNOs: Resuspend the protein pellet in a buffer containing ascorbate to reduce the S-nitrosylated cysteines to free thiols.

-

Biotinylation: Add biotin-HPDP to the sample to label the newly exposed thiol groups.

-

Detection/Purification: The biotinylated proteins can be detected by western blot using an anti-biotin antibody or enriched using streptavidin-agarose beads for subsequent analysis, such as mass spectrometry-based proteomic identification.

S-Nitrosothiol Signaling Pathways

S-nitrosylation has been shown to regulate a multitude of signaling pathways. Below are two prominent examples.

Regulation of the NF-κB Signaling Pathway

S-nitrosylation plays a complex modulatory role in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Several key components of this pathway are targets of S-nitrosylation, often leading to an overall inhibition of NF-κB activity.

Caption: S-nitrosylation of IKK, p50, and p65 inhibits NF-κB signaling.

Modulation of the Ryanodine Receptor and Calcium Signaling

The ryanodine receptor (RyR), a major calcium release channel in the sarcoplasmic reticulum, is a key target of S-nitrosylation, which has profound implications for excitation-contraction coupling in muscle cells.

Caption: S-nitrosylation of the ryanodine receptor modulates Ca²⁺ release.

Conclusion and Future Directions

The discovery of S-nitrosothiols as stable, bioactive carriers of nitric oxide has fundamentally reshaped our understanding of redox signaling. From their humble beginnings as chemical curiosities, SNOs are now recognized as central players in a vast array of physiological and pathophysiological processes. For researchers and drug development professionals, the continued elucidation of S-nitrosothiol biology presents exciting opportunities. The development of more specific and sensitive detection methods will be crucial for unraveling the complexities of the S-nitrosoproteome. Furthermore, the therapeutic potential of modulating S-nitrosothiol levels, either through the development of novel S-nitrosothiol-based drugs or by targeting the enzymes that regulate their metabolism, holds great promise for the treatment of a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders. The in-depth understanding of the principles and methodologies outlined in this guide is essential for advancing this dynamic and impactful field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. S-Nitrosothiol - Wikipedia [en.wikipedia.org]

- 3. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-nitrosylation of proteins with nitric oxide: synthesis and characterization of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local and Systemic Vasodilatory Effects of Low Molecular Weight S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-nitrosothiols as vasodilators: implications regarding tolerance to nitric oxide-containing vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

S-Nitroso-N-acetylcysteine: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Nitroso-N-acetylcysteine (SNAC) is a promising therapeutic agent with significant antioxidant properties. Its mechanism of action is primarily centered on its role as a nitric oxide (NO) donor and its metabolic conversion to N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH). This guide provides an in-depth technical overview of the antioxidant characteristics of SNAC, including its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate these properties. Quantitative data from relevant studies are summarized, and key molecular pathways and experimental workflows are visualized to support further research and development.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of SNAC is multifaceted, stemming from both direct and indirect actions upon its decomposition.

-

Glutathione Precursor: SNAC is readily metabolized to N-acetylcysteine (NAC). NAC is a well-established precursor for the synthesis of glutathione (GSH), one of the most important intracellular antioxidants.[1] GSH directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for antioxidant enzymes such as glutathione peroxidase.[1]

-

Nitric Oxide Donor: As an S-nitrosothiol, SNAC serves as a donor of nitric oxide (NO). NO has a dual role in the context of oxidative stress. It can directly scavenge certain free radicals. More significantly, NO and related reactive nitrogen species can modulate signaling pathways that control the expression of antioxidant genes.

-

Inhibition of Lipid Peroxidation: SNAC has been demonstrated to be a potent inhibitor of lipid peroxidation. In a study on non-alcoholic fatty liver disease (NAFLD) in rats, oral administration of SNAC was associated with a significant decrease in lipid hydroperoxides (LOOH) in liver homogenates.[2] In vitro experiments have also confirmed SNAC's ability to prevent the oxidation of linoleic acid and low-density lipoproteins (LDL).[2] Compared to nitrite, this compound has been found to be a more effective antioxidant in preventing lipid peroxidation in meat products.[3]

-

Direct Radical Scavenging: While the primary antioxidant effects of SNAC are indirect, its parent compound, NAC, and related derivatives have shown direct radical scavenging capabilities in various in vitro assays.[4]

Signaling Pathway: Nrf2-ARE Activation

A pivotal mechanism underlying the antioxidant effects of SNAC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]

S-nitrosothiols, such as SNAC, release NO, which can lead to the S-nitrosylation of specific cysteine residues on Keap1.[6][7][8] This modification, particularly on Cys151, induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[7][9] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and other electrophilic compounds.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione.

A recent study has shown that SNAC treatment in AML12 hepatocytes leads to an increased expression of the Nrf2-related genes HO-1 and GSTA1, providing direct evidence for SNAC's role in activating this protective pathway.[9]

Caption: Nrf2-ARE Pathway Activation by SNAC

Quantitative Data on Antioxidant Properties

While direct quantitative data for SNAC in standardized radical scavenging assays are limited in the literature, studies on its parent compound, NAC, and its amide derivative, NACA, provide valuable insights.

Table 1: In Vitro Radical Scavenging and Reducing Power

| Compound | Assay | IC50 / Activity | Reference Compound | Notes |

| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | Higher scavenging ability than NAC at all concentrations tested. | N-acetylcysteine (NAC) | NACA is a derivative of NAC.[4][10] |

| N-acetylcysteine amide (NACA) | Reducing Power | Higher reducing power than NAC at all concentrations tested. | N-acetylcysteine (NAC) | [4][10] |

| N-acetylcysteine amide (NACA) | H₂O₂ Scavenging | Greater capacity at high concentrations, but lower than NAC at lower concentrations. | N-acetylcysteine (NAC) | [4][10] |

Table 2: Inhibition of Lipid Peroxidation

| Compound | Model System | Parameter Measured | Result | Notes |

| This compound (SNAC) | Choline-deficient diet-fed rats (NAFLD model) | Lipid Hydroperoxides (LOOH) in liver | LOOH reduced to 0.7±0.2 nmol/mg protein from 3.2±0.4 nmol/mg in control. | Oral administration of 1.4 mg/kg/day.[2] |

| This compound (SNAC) | In vitro LDL oxidation | Fluorescence intensity | Prevention of CuCl₂-induced LDL oxidation. | [2] |

| This compound (SNAC) | Cured meat product | Thiobarbituric acid reactive substances (TBARS) | ~4-fold better antioxidant than nitrite at pH 6.2 and 3.0. | [3] |

Table 3: Effects on Antioxidant Enzymes

Direct quantitative studies on the effect of SNAC on antioxidant enzyme activity were not identified in the reviewed literature. The following data pertains to the parent compound, N-acetylcysteine (NAC).

| Compound | System | Enzyme | Effect | Notes |

| N-acetylcysteine (NAC) | Healthy individuals (in vivo) | Glutathione Peroxidase (GPx) in thrombocytes | Increased activity after 2 weeks of 600 mg/day oral administration. | [11] |

| N-acetylcysteine (NAC) | SARS-CoV-2 patients (in vivo) | GPx, GST, GR, TrxR, ecSOD | Treatment with NAC may contribute to restoring the activity of these enzymes. | [12] |

| N-acetylcysteine (NAC) | Lead-exposed workers (in vivo) | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | NAC treatment restored the expression and activities of these enzymes. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antioxidant properties of compounds like SNAC.

In Vitro Antioxidant Capacity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (SNAC) in a suitable solvent.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with a small volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at ~517 nm.

-

A control is prepared with the solvent instead of the test compound.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at ~734 nm.

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at 734 nm.

-

Add a small volume of the test compound (SNAC) at various concentrations to the ABTS•+ working solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound (SNAC) to the FRAP reagent.

-

Record the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).

-

A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.

-

Lipid Peroxidation Assay (TBARS Method)

-

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.

-

Protocol:

-

Homogenize the tissue sample or prepare the cell lysate.

-

Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

Centrifuge the sample and collect the supernatant.

-

Add the TBA reagent to the supernatant.

-

Incubate the mixture at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

Caption: TBARS Assay Workflow for MDA Quantification

Assessment of Nrf2 Nuclear Translocation by Western Blot

-

Principle: This method determines the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells after treatment with an activator like SNAC.

-

Protocol:

-

Culture cells to the desired confluency and treat with SNAC for various time points.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a specialized kit or protocol.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Use loading controls (e.g., Lamin B for the nuclear fraction, β-actin or GAPDH for the cytoplasmic fraction) to ensure equal protein loading.[6]

-

Conclusion and Future Directions

This compound demonstrates significant antioxidant potential through well-defined biochemical pathways. Its ability to serve as a precursor to glutathione and to activate the protective Nrf2-ARE signaling pathway makes it a compound of high interest for conditions associated with oxidative stress. While its efficacy in inhibiting lipid peroxidation is established, further research is warranted to quantify its direct radical scavenging capacity using standardized in vitro assays such as DPPH, ABTS, and FRAP. Additionally, studies directly measuring the impact of SNAC on the activity of key antioxidant enzymes like SOD, catalase, and GPx would provide a more complete profile of its antioxidant actions. The existing evidence strongly supports the continued investigation of SNAC as a therapeutic agent for mitigating oxidative damage in a variety of pathological contexts.

References

- 1. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylation-Deacetylation of the Transcription Factor Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) Regulates Its Transcriptional Activity and Nucleocytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro generation and decomposition of S-nitrosothiols from direct and indirect nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DMF-Activated Nrf2 Ameliorates Palmitic Acid Toxicity While Potentiates Ferroptosis Mediated Cell Death: Protective Role of the NO-Donor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of S-Nitroso-N-acetylcysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetylcysteine (SNAC) is a promising therapeutic agent that has garnered significant interest in the scientific community. As an S-nitrosothiol, it functions as a potent nitric oxide (NO) donor, a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the core therapeutic potential of SNAC, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

SNAC's primary therapeutic effects stem from its ability to release nitric oxide (NO), a key signaling molecule with diverse physiological roles. NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[1] This second messenger, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[2]

Beyond direct NO donation, SNAC participates in S-nitrosation and transnitrosation reactions. S-nitrosation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue on a protein, a post-translational modification that can alter protein function, localization, and stability.[3][4] Transnitrosation is the transfer of a nitroso group from one thiol-containing molecule to another, allowing for the propagation of NO-based signaling.[5]

Therapeutic Applications

Cardiovascular Diseases

Preclinical studies have demonstrated the potent vasodilatory and hypotensive effects of SNAC. In both normotensive and hypertensive rat models, SNAC administration led to a dose-dependent reduction in mean arterial pressure.[6] The vasodilatory effect of SNAC was found to be more potent and prolonged compared to sodium nitroprusside, a conventional NO donor.[6] The mechanism of this vasodilation is attributed to both cGMP-dependent and independent pathways.[6]

Antimicrobial Activity

The precursor to SNAC, N-acetylcysteine (NAC), has shown significant antimicrobial properties against a range of pathogens. Studies have reported its efficacy in inhibiting the growth of and disrupting biofilms formed by clinically relevant bacteria. While specific minimum inhibitory concentration (MIC) data for SNAC is less abundant, the known release of NO, a molecule with inherent antimicrobial activity, suggests a similar or enhanced potential.

Other Potential Applications

The antioxidant properties of the N-acetylcysteine backbone, coupled with the signaling capabilities of nitric oxide, position SNAC as a candidate for a variety of other therapeutic areas. These include neurodegenerative diseases, where oxidative stress and impaired NO signaling are implicated, and inflammatory conditions. Research in these areas is ongoing.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the therapeutic effects of this compound and its precursor, N-acetylcysteine.

Table 1: Preclinical Hypotensive Effects of this compound (SNAC) and N-acetylcysteine (NAC) in Animal Models